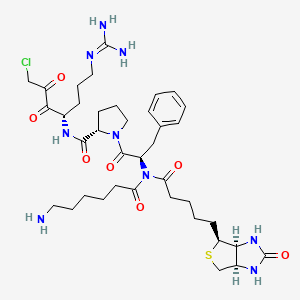

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone

CAS No.:

Cat. No.: VC16593048

Molecular Formula: C38H56ClN9O7S

Molecular Weight: 818.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H56ClN9O7S |

|---|---|

| Molecular Weight | 818.4 g/mol |

| IUPAC Name | (2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C38H56ClN9O7S/c39-22-29(49)34(52)25(13-9-19-43-37(41)42)44-35(53)27-14-10-20-47(27)36(54)28(21-24-11-3-1-4-12-24)48(31(50)16-5-2-8-18-40)32(51)17-7-6-15-30-33-26(23-56-30)45-38(55)46-33/h1,3-4,11-12,25-28,30,33H,2,5-10,13-23,40H2,(H,44,53)(H4,41,42,43)(H2,45,46,55)/t25-,26-,27-,28+,30-,33-/m0/s1 |

| Standard InChI Key | QPFMHZSYNCMTSF-UMUOVDJQSA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)C(=O)CCl |

| Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N(C(=O)CCCCCN)C(=O)CCCCC3C4C(CS3)NC(=O)N4)C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CCl |

Introduction

Molecular and Structural Characteristics

Chemical Composition and Nomenclature

Biotinyl-epsilon-aminocaproyl-D-Phe-Pro-Arg-chloromethylketone is a synthetic peptide chloromethyl ketone with the molecular formula C₃₇H₅₆ClN₉O₆S or C₃₈H₅₆ClN₉O₇S, depending on the supplier and salt form . Discrepancies in molecular weight (790.43–818.4 g/mol) likely stem from variations in counterions or hydration states. The IUPAC name reflects its complex structure:

(2S)-1-[(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-(6-aminohexanoyl)amino]-3-phenylpropanoyl]-N-[(4S)-1-chloro-7-(diaminomethylideneamino)-2,3-dioxoheptan-4-yl]pyrrolidine-2-carboxamide.

Table 1: Molecular Properties Across Sources

| Property | Source | Source |

|---|---|---|

| Molecular Formula | C₃₈H₅₆ClN₉O₇S | C₃₇H₅₆ClN₉O₆S |

| Molecular Weight | 818.4 g/mol | 790.43 g/mol |

| CAS Number | Not specified | 131104-10-4 |

| Storage Conditions | –20 ± 5 °C | –20 ± 5 °C |

Structural Features

The compound’s structure comprises three functional regions:

-

PPACK Core: The D-Phe-Pro-Arg sequence confers specificity for serine proteases.

-

Chloromethyl Ketone Group: Reacts irreversibly with active-site serine residues.

-

Biotin-Epsilon-Aminocaproyl Moiety: A six-carbon linker (epsilon-aminocaproyl) tethers biotin to the PPACK backbone, enabling avidin-based purification or detection .

Mechanism of Protease Inhibition

Irreversible Binding to Serine Proteases

The chloromethyl ketone group forms a covalent bond with the catalytic serine residue in proteases, rendering the enzyme permanently inactive. This mechanism is critical for studying protease function in vitro and in vivo .

Key Protease Targets:

-

Thrombin: Central to blood coagulation; inhibition prevents fibrin formation.

-

tPA: Involved in fibrinolysis; inhibition modulates clot dissolution.

Biotin-Avidin Applications

The biotin tag enables affinity-based techniques:

-

Enzyme Removal: Biotinylated inactive enzymes are extracted from zymogen preparations using avidin-coated beads .

-

Diagnostic Assays: Immobilization on streptavidin surfaces facilitates high-throughput screening .

Research and Clinical Applications

Targeted Drug Delivery

Conjugation with therapeutic agents (e.g., anticancer drugs) via the biotin-avidin system enhances tumor-specific delivery, reducing off-target effects .

Protein Labeling and Tracking

The compound labels proteases in fluorescence resonance energy transfer (FRET) assays, enabling real-time monitoring of enzymatic activity in cellular environments .

Bioconjugation and Biosensor Development

Its biotin moiety supports the assembly of biomolecular complexes on sensor surfaces, improving diagnostic tool sensitivity .

Table 2: Key Applications and Experimental Outcomes

Future Directions and Challenges

Therapeutic Development

Ongoing research explores its use in:

-

Anticoagulant Therapies: Engineering reversible variants for safer clinical use.

-

Protease-Activated Prodrugs: Leveraging its specificity to activate drugs at disease sites .

Synthetic Challenges

Scalable synthesis and cost reduction remain hurdles for industrial adoption. Advances in SPPS and bioconjugation chemistry may address these limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume